Cas no 699-17-2 (4-(furan-2-yl)butan-2-one)
4-(furan-2-yl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Butanone,4-(2-furanyl)-
- 4-(2-Furyl)butan-2-one
- FURFURYL ACETONE
- 1-(2-furyl)-3-butanone
- 1-(2-Furyl)butan-3-one
- 2-Butanone, 4-(2-furyl)-
- 3-Butanone, 1-(2-furanyl)
- 4-(furan-2-yl)butan-2-one
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- Inchi: InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3
- InChI Key: GGJUJWSDTDBTLX-UHFFFAOYSA-N
- SMILES: CC(=O)CCC1=CC=CO1
Computed Properties
- Exact Mass: 138.0681
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
Experimental Properties
- Density: 1.0361
- Boiling Point: 203°C (estimate)
- Refractive Index: 1.4696 (estimate)
- PSA: 30.21
- FEMA: 4120 | 1-(2-FURYL)BUTAN-3-ONE
4-(furan-2-yl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159002839-5g |
4-(Furan-2-yl)butan-2-one |
699-17-2 | 95% | 5g |
$418.08 | 2023-09-01 | |
| Chemenu | CM524239-5g |
4-(Furan-2-yl)butan-2-one |
699-17-2 | 95% | 5g |
$397 | 2024-07-24 | |
| Enamine | EN300-12425-0.05g |
4-(furan-2-yl)butan-2-one |
699-17-2 | 95% | 0.05g |
$60.0 | 2023-02-09 | |
| Enamine | EN300-12425-0.1g |
4-(furan-2-yl)butan-2-one |
699-17-2 | 95% | 0.1g |
$88.0 | 2023-02-09 | |
| Enamine | EN300-12425-0.25g |
4-(furan-2-yl)butan-2-one |
699-17-2 | 95% | 0.25g |
$126.0 | 2023-02-09 | |
| Enamine | EN300-12425-0.5g |
4-(furan-2-yl)butan-2-one |
699-17-2 | 95% | 0.5g |
$199.0 | 2023-02-09 | |
| Enamine | EN300-12425-1.0g |
4-(furan-2-yl)butan-2-one |
699-17-2 | 95% | 1.0g |
$255.0 | 2023-02-09 | |
| Enamine | EN300-12425-2.5g |
4-(furan-2-yl)butan-2-one |
699-17-2 | 95% | 2.5g |
$400.0 | 2023-02-09 | |
| Enamine | EN300-12425-5.0g |
4-(furan-2-yl)butan-2-one |
699-17-2 | 95% | 5.0g |
$640.0 | 2023-02-09 | |
| Enamine | EN300-12425-10.0g |
4-(furan-2-yl)butan-2-one |
699-17-2 | 95% | 10.0g |
$1020.0 | 2023-02-09 |
4-(furan-2-yl)butan-2-one Production Method
Production Method 1
4-(furan-2-yl)butan-2-one Raw materials
4-(furan-2-yl)butan-2-one Preparation Products
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- Furan, 2,2'-methylenebis[5-methyl- (13679-43-1)
- 1-(5-methylfuran-2-yl)propan-2-one (13678-74-5)
- Furan,2,2'-methylenebis- (1197-40-6)
- Benzoic acid,4-methyl-, butyl ester (19277-56-6)
- 1,1-diethoxybutane (3658-95-5)
- Ethyl levulinate (539-88-8)
- Dibutyl carbonate (542-52-9)
- 1,1-Dibutoxybutane (5921-80-2)
- 2-Pentanone, 5,5-dibutoxy- (1492053-22-1)
- 1,1'-Ethylidenebis(oxy)bisbutane (871-22-7)
- 4-(furan-2-yl)butan-2-one (699-17-2)
- Butyl 2-furoate (583-33-5)
- 2-Cyclopentenone (930-30-3)
- 2,5-Bis (29953-18-2)
- 1-((2-Butoxypropan-2-yl)oxy)butane (141-72-0)
- Furan, 2,2'-(2-furanylmethylene)bis[5-methyl- (59212-78-1)
- 2-(furan-2-ylmethyl)-5-methylfuran (13678-51-8)
- 5-(ethoxymethyl)furan-2-carbaldehyde (1917-65-3)
4-(furan-2-yl)butan-2-one Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(furan-2-yl)butan-2-one
4-(Furan-2-yl)butan-2-one: A Comprehensive Overview
4-(Furan-2-yl)butan-2-one, also known by its CAS number 699-17-2, is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound, which belongs to the class of ketones, has been extensively studied due to its potential applications in drug design, food additives, and specialty chemicals. The molecule consists of a butanone backbone with a furan substituent at the second position, making it a valuable building block in organic synthesis.
The synthesis of 4-(furan-2-yl)butan-2-one has been optimized through various methodologies, including traditional nucleophilic additions and modern catalytic processes. Recent advancements in asymmetric catalysis have enabled the production of enantiomerically enriched forms, which are particularly useful in pharmaceutical applications. Researchers have also explored the use of biocatalysts to enhance the efficiency and sustainability of its production processes.
In terms of physical properties, 4-(furan-2-yl)butan-2-one exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under thermal and oxidative conditions has been thoroughly investigated, with studies indicating moderate stability under ambient conditions.
The application of 4-(furan-2-yl)butan-2-one in the food industry is one of its most notable uses. It is recognized as a natural flavoring agent with a distinctive taste profile, often used to enhance the flavor of beverages and confectioneries. Recent research has focused on its role as a precursor in the synthesis of more complex flavor compounds, contributing to the development of novel food additives that mimic natural flavors.
In the pharmaceutical sector, 4-(furan-2-yl)butan-2-one has shown promise as an intermediate in drug discovery programs. Its ability to act as a chiral auxiliary has facilitated the synthesis of bioactive molecules with high enantioselectivity. Additionally, studies have explored its potential as an anti-inflammatory agent, with preliminary results indicating moderate activity against inflammatory markers.
The environmental impact of 4-(furan-2-y1)butan-2-one has also been a topic of interest. Biodegradation studies suggest that it undergoes rapid microbial degradation under aerobic conditions, making it less persistent in the environment compared to other organic compounds. This characteristic aligns with current sustainability trends in chemical manufacturing.
In conclusion, 4-(furan_)-y1)butan_)-one, CAS No. 699_)-17_)-2), remains a pivotal compound in contemporary chemistry due to its diverse applications and favorable properties. Ongoing research continues to uncover new avenues for its utilization, ensuring its relevance in both academic and industrial settings.
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